2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
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Overview
Description
2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinoxaline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinylquinoxaline with formaldehyde and formic acid, leading to the formation of the triazoloquinoxaline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazoloquinoxaline core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one.
Reduction: Dihydro-2-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one.
Substitution: 2-(Substituted methyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.
Industry: Potential use as a corrosion inhibitor in metal protection
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation, such as c-Met kinase. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Known for their potential as PCAF inhibitors with anticancer activity.
1,2,4-Triazolo[4,3-a]pyrazines: Exhibits significant c-Met kinase inhibition and anticancer properties.
Uniqueness
2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one stands out due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its solubility. This unique feature allows for the development of derivatives with improved biological activity and pharmacokinetic properties .
Properties
CAS No. |
61645-36-1 |
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Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H8N4O2/c15-6-13-10(16)14-8-4-2-1-3-7(8)11-5-9(14)12-13/h1-5,15H,6H2 |
InChI Key |
FEZNQCMERXLGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN(C(=O)N23)CO |
Origin of Product |
United States |
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